molecular formula C15H18N2 B13880371 2-[(Benzylamino)methyl]-3-methylaniline

2-[(Benzylamino)methyl]-3-methylaniline

Cat. No.: B13880371
M. Wt: 226.32 g/mol
InChI Key: KBAHPHBPTHLQCA-UHFFFAOYSA-N
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Description

2-[(Benzylamino)methyl]-3-methylaniline is an organic compound with the molecular formula C15H17N It is a derivative of aniline, where the amino group is substituted with a benzylamino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzylamino)methyl]-3-methylaniline typically involves the reaction of 3-methylaniline with benzylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for better control over reaction parameters and can lead to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzylamino)methyl]-3-methylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The benzylamino and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-[(Benzylamino)methyl]-3-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Benzylamino)methyl]-3-methylaniline involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes and proteins, affecting their activity and function. The compound may also participate in signaling pathways, influencing cellular processes and responses.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylamino-2-methyl-1-propanol: This compound has a similar structure but with a hydroxyl group instead of an aniline group.

    2-(Benzylamino)-2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone: This compound contains an indole moiety, making it structurally similar but with different functional groups.

Uniqueness

2-[(Benzylamino)methyl]-3-methylaniline is unique due to its specific substitution pattern on the aniline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

2-[(benzylamino)methyl]-3-methylaniline

InChI

InChI=1S/C15H18N2/c1-12-6-5-9-15(16)14(12)11-17-10-13-7-3-2-4-8-13/h2-9,17H,10-11,16H2,1H3

InChI Key

KBAHPHBPTHLQCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)CNCC2=CC=CC=C2

Origin of Product

United States

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